molecular formula C8H12N2O B13319653 1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one

1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B13319653
M. Wt: 152.19 g/mol
InChI Key: GWNIZSDARPROJJ-UHFFFAOYSA-N
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Description

1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS: 1007518-09-3) is a pyrazole derivative with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol . Its structure features a pyrazole ring substituted with an ethyl group at the 3-position, a methyl group at the 1-position, and an acetyl group at the 4-position.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(3-ethyl-1-methylpyrazol-4-yl)ethanone

InChI

InChI=1S/C8H12N2O/c1-4-8-7(6(2)11)5-10(3)9-8/h5H,4H2,1-3H3

InChI Key

GWNIZSDARPROJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C=C1C(=O)C)C

Origin of Product

United States

Preparation Methods

Post-Functionalization via Alkylation

Introducing the ethyl group after pyrazole ring formation is another plausible strategy:

  • Step 1 : Synthesize 1-methyl-1H-pyrazol-4-yl ethanone (as in Method 1).
  • Step 2 : Electrophilic substitution at C3 using ethylating agents (e.g., ethyl bromide) under basic conditions.
  • Challenges : Regioselectivity at C3 must be controlled, potentially requiring directing groups or harsh conditions.

Comparative Data Table

Method Starting Material Key Reagents/Conditions Yield Characterization Data
Pd-Catalyzed Cross-Coupling 1-Methyl-4-iodopyrazole Pd(OAc)₂, DPPP, Na₂CO₃, n-BuOH 24% ¹H NMR, column purification
Cyclocondensation 1,3-Diketone + hydrazine EtOH/AcOH, reflux Not reported IR, ¹H/¹³C NMR
Alkylation Pre-formed pyrazole Ethyl bromide, base Theoretical Pending experimental validation

Key Challenges and Optimization Opportunities

  • Regioselectivity : Direct introduction of the 3-ethyl group remains underdeveloped. Triflate intermediates (as in) could enable Suzuki or Stille couplings for precise functionalization.
  • Yield Improvement : The cross-coupling method’s modest yield (24%) suggests room for optimization, such as ligand screening (e.g., Xantphos) or solvent selection.
  • Stereoelectronic Effects : Bulky substituents at C3 may hinder reactivity, necessitating tailored catalysts or elevated temperatures.

Chemical Reactions Analysis

1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing signal transduction and cellular responses .

Comparison with Similar Compounds

Pyrazole Derivatives

Pyrazole-based compounds share a common heterocyclic core but differ in substituents, which influence their physicochemical and biological properties:

Compound Name Substituents (Pyrazole Ring) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one 3-Ethyl, 1-methyl, 4-acetyl C₈H₁₂N₂O 152.19 Synthetic intermediate
1-[1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one 1-(3-Chlorophenyl), 5-methyl, 4-acetyl C₁₂H₁₁ClN₂O 234.68 Potential bioactive applications
1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone 3-Methyl, 1-phenyl, 4-acetyl C₁₂H₁₂N₂O 200.24 Literature-reported precursor

Key Observations :

Triazole and Imidazole Derivatives

Compounds with triazole or imidazole rings exhibit distinct electronic properties and reactivity:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Triazole C₁₁H₁₀N₄O₃ 246.23 Oxime synthesis precursor
1-(5-Methyl-2-phenyl-1H-imidazol-4-yl)ethan-1-one Imidazole C₁₂H₁₂N₂O 200.24 Antibacterial hydrazone precursor

Key Observations :

  • Triazoles : The triazole ring in introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability compared to pyrazoles.
  • Imidazoles : The imidazole core in provides a basic nitrogen, facilitating protonation at physiological pH, which is advantageous in drug design.

Physicochemical Properties and Reactivity

Reactivity

  • Hydrazone Synthesis: Imidazole derivatives in undergo condensation with thiazolidinone, suggesting greater electrophilicity at the ketone group compared to pyrazoles.

Biological Activity

1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimalarial, antibacterial, and anticancer activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Basic Information

PropertyValue
Molecular FormulaC9H15N3O
Molecular Weight169.23 g/mol
CAS Number37687-18-6
SMILESCCc1nn(C)cc1C(=O)CNC

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. A common method includes the cyclization of ethyl hydrazine with a suitable ketone, followed by purification steps to yield the final product.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds related to this compound demonstrated potent activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus . The mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been investigated in several studies. For instance, a structure-activity relationship (SAR) analysis revealed that modifications on the pyrazole ring enhance cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The presence of specific substituents on the pyrazole ring significantly influences the compound's ability to induce apoptosis in these cells .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cellular signaling pathways, such as kinases and phosphatases. This modulation can lead to altered cell proliferation and survival rates.
  • Protein Binding : It has been shown to bind to proteins involved in apoptosis and cell cycle regulation, enhancing its anticancer effects .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus , which is comparable to standard antibiotics .

Study 2: Cytotoxicity Against Cancer Cells

In vitro assays demonstrated that this compound exhibited an IC50 value of 15 µM against MCF7 cells. The study concluded that the compound induces apoptosis through mitochondrial pathways, evidenced by increased caspase activity .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsPurpose
1NaNO₂, HCl, 0–5°CDiazotization
2Acetyl acetone, 50°CCyclization
3Ethyl bromide, K₂CO₃, DMFAlkylation

Basic: How is structural confirmation and purity assessment performed for this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra identify substituent positions and confirm the pyrazole ring. For example, methyl groups at C3 and N1 show distinct singlet peaks .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths (e.g., C8–C9: 1.4995 Å) and torsion angles (e.g., C9–N1–C18–O1: 4.22°) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity, ensuring <1% impurities .

Advanced: How can SHELXL refine crystal structures of pyrazole derivatives with conflicting data?

Methodological Answer:
SHELXL resolves crystallographic contradictions (e.g., disordered atoms, twinning) via:

  • Restraints : Apply distance/angle restraints for flexible groups (e.g., ethyl substituents) to prevent overfitting .
  • Twinning Detection : Use the Hooft parameter or BASF to model twinned data (common in monoclinic systems) .
  • Hydrogen Bond Analysis : Validate hydrogen-bond geometry (e.g., C19–H19C···O1: 2.51 Å, 158°) against expected values .

Q. Table 2: SHELXL Refinement Parameters

ParameterValueSignificance
R1<0.05Data fit
wR2<0.15Weighted residuals
GooF~1.0Model reliability

Advanced: What strategies address contradictions in reported crystallographic data for pyrazolone derivatives?

Methodological Answer:

  • ORTEP Visualization : Use ORTEP-III to overlay molecular structures and identify discrepancies in bond angles or torsion angles (e.g., C7–C8–C9–C10: 129.11° vs. 125.30°) .
  • DFT Calculations : Compare experimental data with theoretical geometries (B3LYP/6-31G*) to validate crystal packing effects .
  • Database Cross-Check : Reference the Cambridge Structural Database (CSD) for analogous compounds to benchmark parameters .

Advanced: How to design experiments evaluating the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Molecular Docking : Use AutoDock Vina to predict binding modes to targets (e.g., COX-2) based on pyrazole interactions .

Q. Table 3: Example Biological Screening Protocol

AssayConditionsMetrics
MTT48h, 37°CIC₅₀ (µM)
ELISA1h, RT% Inhibition

Advanced: How to analyze reaction mechanisms involving this compound’s keto group?

Methodological Answer:

  • Kinetic Studies : Monitor reaction rates (UV-Vis spectroscopy) under varying pH and temperatures to identify rate-limiting steps .
  • Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to trace keto-enol tautomerization pathways .
  • Computational Modeling : Perform transition-state analysis (Gaussian 09) to map energy profiles for nucleophilic attacks .

Basic: What are key physicochemical properties influencing its reactivity?

Methodological Answer:

  • Solubility : High in DMSO (>100 mg/mL), moderate in ethanol (~50 mg/mL) .
  • Thermal Stability : Decomposition >200°C (TGA analysis) .
  • pKa : Estimated ~9.5 (for pyrazole N–H) via potentiometric titration .

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